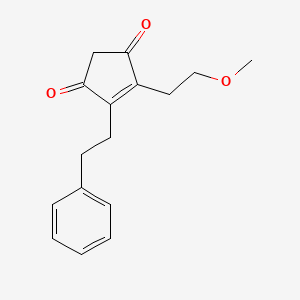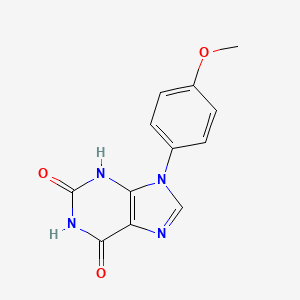![molecular formula C16H22Cl2N4O6 B14620525 Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate CAS No. 57998-71-7](/img/structure/B14620525.png)
Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups and a dioxocyclohexa-diene ring, making it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate typically involves multiple steps, starting from readily available precursors. The process often includes the chlorination of ethyl groups followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, leading to higher production rates and reduced costs.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield this compound oxide, while substitution with amines may produce diethyl {2,5-bis[(2-aminoethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate.
Applications De Recherche Scientifique
Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is the basis for its potential use as an anticancer agent, as it can induce cell death in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but different overall structure and properties.
Bis(2-chloroethyl) ether: Another compound with chloroethyl groups, used in different industrial applications.
Uniqueness
Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate is unique due to its specific structure, which allows it to interact with biological macromolecules in a distinct manner. Its ability to form covalent bonds with DNA sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
57998-71-7 |
|---|---|
Formule moléculaire |
C16H22Cl2N4O6 |
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
ethyl N-[2,5-bis(2-chloroethylamino)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C16H22Cl2N4O6/c1-3-27-15(25)21-11-9(19-7-5-17)14(24)12(22-16(26)28-4-2)10(13(11)23)20-8-6-18/h19-20H,3-8H2,1-2H3,(H,21,25)(H,22,26) |
Clé InChI |
AKYKRNVJNFTIHS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)NCCCl)NC(=O)OCC)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


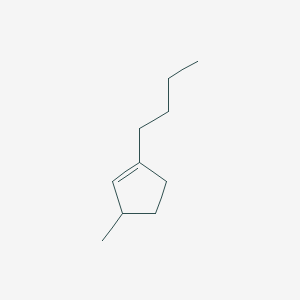
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)
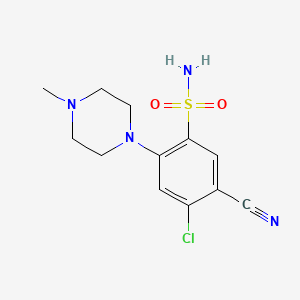


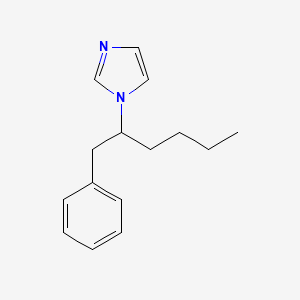
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)

